REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:12][CH:11]1[C:13]([O:15]CC)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[OH-].[Na+].CS(C)=O>[CH2:1]([O:8][CH2:9][CH:10]1[CH2:12][CH:11]1[C:13]([OH:15])=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
compound
|
Quantity
|
0.23 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1C(C1)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated
|
Type
|
ADDITION
|
Details
|
The residue is taken up in a mixture of water/ether
|
Type
|
CONCENTRATION
|
Details
|
After conventional treatment, the combined organic phases are concentrated
|
Type
|
ADDITION
|
Details
|
a cis/trans mixture of the products
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC1C(C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |